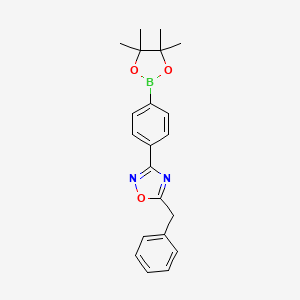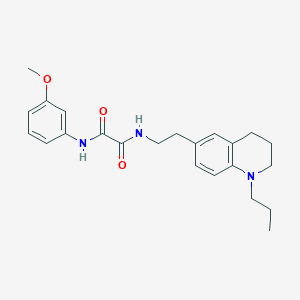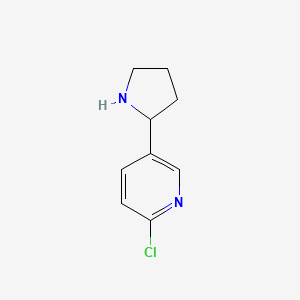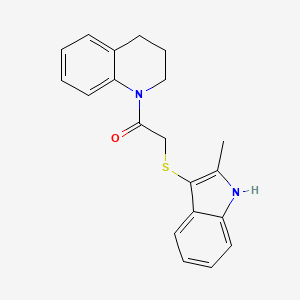
1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a catalyst for low-density packaging foams. It contains terminal hydroxyl groups that can react with isocyanates .
Synthesis Analysis
The synthesis of similar compounds, such as Dimethylaminopropylamine (DMAPA), is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . In another synthesis process, the filtrate was concentrated under reduced pressure to afford the title compound as a yellow solid .Molecular Structure Analysis
The molecular structure of similar compounds like 3-(dimethylamino)-1-propylamine has a molecular formula of C5H14N2 .Chemical Reactions Analysis
DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent . Amino acids, such as phenylalanine, glycine, and arginine, were also examined because they are expected that carboxyl groups and amino groups, which share at the near position, might accelerate an effective condensation reaction in inner-molecular with EDC·HCl .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like Dimethylaminopropylamine (DMAPA) include a molar mass of 102.181 g·mol −1, appearance as a colourless liquid, odor as fishy, ammoniacal, density of 812 mg mL −1, boiling point of 132.1 °C; 269.7 °F; 405.2 K, log P of −0.211, and vapor pressure of 0.7–2.4 kPa .科学的研究の応用
Chemical Synthesis and Rearrangements : This compound has been used in the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines, demonstrating its role in chemical transformations and rearrangements (O’Brien, Phillips, & Towers, 2002).
Electropolymerization Studies : In the study of electropolymerizable bis-substituted silicon naphthalocyanines (SiNc), derivatives of this compound have shown significant potential. Their non-aggregated nature in various solvents and electrochemical properties make them interesting for material science applications (Bıyıklıoğlu & Alp, 2017).
Preparation of Heterocyclic Systems : It has been used as a synthon for the preparation of various polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyrazoles, and others, highlighting its utility in organic synthesis (Pizzioli et al., 1998).
Photodynamic Therapy Applications : Derivatives of this compound have been studied for their potential use in photodynamic therapy (PDT), particularly in treating cancer. The water-soluble derivatives of silicon(IV) phthalocyanines synthesized using this compound have shown promising results in this field (Göksel, Bıyıklıoğlu, & Durmuş, 2017).
Cardioselective Beta-Adrenoceptor Blocking Agents : This compound has been involved in the synthesis of cardioselective beta-adrenoceptor blocking agents, indicating its relevance in medicinal chemistry (Rzeszotarski et al., 1983).
Catalysis and Esterification Mechanisms : It has been utilized in studies exploring the mechanism of esterification and in examining the effects of different substituents on reaction rates, contributing to our understanding of catalytic processes (Madder et al., 1997).
Synthesis of Functionalized Molecules : This compound has been used in the one-step synthesis of N-substituted oxazolidin-2-ones, demonstrating its utility in creating functionally diverse molecules (Lobanova et al., 2015).
作用機序
Target of Action
Similar compounds such as 3-(dimethylamino)-1-propylamine are known to functionalize various pharmacologically active medicinally important compounds .
Mode of Action
It is known that similar compounds like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (edc) are used for the formation of amide (peptide) and esters as a dehydration or condensation reagent .
Biochemical Pathways
Similar compounds like 3-(dimethylamino)-1-propylamine are used in the synthesis of bio-based zwitterionic surfactants .
Pharmacokinetics
The density of a similar compound, 3-(dimethylamino)-1-propylamine, is known to be 0812 g/mL at 25 °C (lit) , which may influence its bioavailability.
Result of Action
Similar compounds like 3-(dimethylamino)-1-propylamine are known to exhibit biological activity against gram-positive and negative bacteria and fungi .
Action Environment
The reaction of a similar compound, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (edc), is known to be accelerated at 60°c .
Safety and Hazards
The safety data sheet for a similar compound, N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride, indicates that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also very toxic to aquatic life with long-lasting effects .
将来の方向性
The future directions of research in this field could involve the use of circularly polarized light as a chiral source to construct chiral materials. The potential applications of chiral nanomaterials driven by circularly polarized light in different fields are being explored, including biosensing, catalysis, and phototherapy .
生化学分析
Biochemical Properties
1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
1-[3-(dimethylamino)propylamino]-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-16(2)10-6-9-15-11-13(17)12-18-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELOOTAZVDARBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC(COC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2709585.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2709590.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2709593.png)
![N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2709594.png)





![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B2709601.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2709602.png)
